molecular formula C4H5F3O3S B1466820 1,1,1-Trifluoro-3-methanesulfonylpropan-2-one CAS No. 1799297-94-1

1,1,1-Trifluoro-3-methanesulfonylpropan-2-one

Cat. No. B1466820
CAS RN: 1799297-94-1
M. Wt: 190.14 g/mol
InChI Key: ZYLDHMYDUBSXBP-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-methanesulfonylpropan-2-one is a chemical compound with the CAS Number: 1799297-94-1 . It has a molecular weight of 190.14 and its IUPAC name is 1,1,1-trifluoro-3-(methylsulfonyl)propan-2-one . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The molecular formula of 1,1,1-Trifluoro-3-methanesulfonylpropan-2-one is C4H5F3O3S . The InChI code for this compound is 1S/C4H5F3O3S/c1-11(9,10)2-3(8)4(5,6)7/h2H2,1H3 .


Physical And Chemical Properties Analysis

1,1,1-Trifluoro-3-methanesulfonylpropan-2-one is a powder at room temperature . The boiling point and other physical properties are not specified in the search results.

Scientific Research Applications

High Voltage Lithium-ion Batteries

The compound is used in the development of novel fluorinated sulfone electrolyte for high voltage lithium-ion batteries . The β-fluorinated sulfones, including 1,1,1-Trifluoro-3-methanesulfonylpropan-2-one, exhibit a significant decrease in reduction potential compared to α-fluorinated sulfones, rendering them more stable towards graphite anodes . This property enables the very stable long-term cycling of graphite||LiNi0.6Co0.2Mn0.2O2 full cells .

Trifluoromethylation Reagent

This compound is used as a trifluoromethylation reagent . It demonstrates high efficiency in facilitating trifluoromethylation reactions with various halogenated hydrocarbons, yielding products in good yields and exhibiting broad functional group compatibility .

Synthesis of N-Protected Amino Acids

It reacts with amino to give the N-protected amino acids, which is useful for peptide synthesis .

Synthesis of 4-Dialkylamino-1,1,1-Trifluorobut-3-Ene-2-Ones

The compound may be used in the synthesis of 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones .

5. Synthesis of β-Alkyl- or Dialkylamino Substituted Enones It may be used for the synthesis of β-alkyl- or dialkylamino substituted enones bearing a CF3 group .

Synthesis of 1,1,1-Trifluoropropan-2-yl 2-(4-Hydroxy-3-Methoxyphenyl)Acetate

1,1,1-Trifluoro-3-methanesulfonylpropan-2-one may be used in the synthesis of 1,1,1-trifluoropropan-2-yl 2-(4-hydroxy-3-methoxyphenyl)acetate .

Synthesis of 1,1,1-Trifluoropropan-2-yl 2-(3-Ethoxy-4-Hydroxyphenyl)Acetate

The compound may be used in the synthesis of 1,1,1-trifluoropropan-2-yl 2-(3-ethoxy-4-hydroxyphenyl)acetate .

Safety and Hazards

The safety data for 1,1,1-Trifluoro-3-methanesulfonylpropan-2-one is currently unavailable online . For more assistance, it is recommended to request an SDS or contact the supplier .

properties

IUPAC Name

1,1,1-trifluoro-3-methylsulfonylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3S/c1-11(9,10)2-3(8)4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLDHMYDUBSXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-methanesulfonylpropan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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